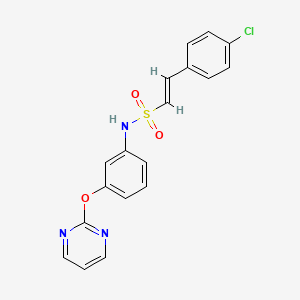

(E)-2-(4-chlorophenyl)-N-(3-pyrimidin-2-yloxyphenyl)ethenesulfonamide

Description

(E)-2-(4-Chlorophenyl)-N-(3-pyrimidin-2-yloxyphenyl)ethenesulfonamide is a synthetic ethenesulfonamide derivative characterized by a central ethenesulfonamide core flanked by a 4-chlorophenyl group and a 3-pyrimidin-2-yloxyphenyl moiety. The (E)-stereochemistry ensures spatial alignment critical for molecular interactions.

Properties

IUPAC Name |

(E)-2-(4-chlorophenyl)-N-(3-pyrimidin-2-yloxyphenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3S/c19-15-7-5-14(6-8-15)9-12-26(23,24)22-16-3-1-4-17(13-16)25-18-20-10-2-11-21-18/h1-13,22H/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZZLEAZAWRZRB-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CC=N2)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OC2=NC=CC=N2)NS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-chlorophenyl)-N-(3-pyrimidin-2-yloxyphenyl)ethenesulfonamide, a member of the sulfonamide class of compounds, has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Research indicates that derivatives of (E)-N-aryl-2-ethenesulfonamide, including the compound , exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation effectively.

The primary mechanism through which these compounds exert their anticancer effects involves the disruption of microtubule formation during mitosis. Specifically, they interfere with the polymerization of tubulin, leading to cell cycle arrest in the mitotic phase. This was evidenced by studies demonstrating that compounds like 6t (a closely related sulfonamide) inhibited purified tubulin polymerization in vitro and in vivo, showcasing their potential to overcome drug resistance mediated by P-glycoprotein .

Structure-Activity Relationships (SAR)

A quantitative structure-activity relationship (QSAR) analysis has been performed on various sulfonamide derivatives to identify key molecular descriptors influencing their biological activity. The most significant descriptors include electronic and steric factors, such as:

- : Highest occupied molecular orbital energy.

- Steric Descriptors : Including , , , and log .

These descriptors were utilized to build predictive models correlating structural features with anticancer potency, showing a high correlation coefficient () for the most active compounds .

Case Studies and Experimental Findings

Table 1 summarizes key findings from various studies evaluating the biological activity of (E)-N-aryl-2-arylethenesulfonamides:

| Compound | Cell Line Type | IC50 (nM) | Mechanistic Insights |

|---|---|---|---|

| 6t | DU145 | 5 | Microtubule destabilization |

| 6t | K562 | 10 | Arrest in mitotic phase |

| 6i | Various | Varies | Enhanced potency with specific substitutions |

In Vivo Studies

In vivo studies using nude mice xenograft models demonstrated that compound 6t significantly reduced tumor size, indicating its potential as an effective anticancer agent. The compound's ability to penetrate the blood-brain barrier further enhances its therapeutic prospects compared to traditional anti-mitotic agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

- Electron-Donating vs. Withdrawing Groups : Compound 6t (trimethoxyphenyl) exhibits potent microtubule disruption, attributed to electron-donating methoxy groups enhancing tubulin binding . The target compound’s 4-chlorophenyl group (electron-withdrawing) may alter binding kinetics or selectivity.

- Heterocyclic Substitutions: The pyrimidinyloxy group in the target compound contrasts with 6t’s methoxy and amino groups. Pyrimidine’s nitrogen atoms may improve solubility or target engagement compared to simpler substituents.

- Biological Target Specificity : The Cdc25B inhibitor demonstrates substituent-driven target divergence, highlighting how aryl modifications (e.g., thiazole vs. pyrimidine) influence pathway selectivity.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Properties of Selected Analogues

Key Observations:

- Melting Points : Higher melting points (e.g., 6t : 160–162°C) correlate with crystalline stability, critical for formulation . The target compound’s pyrimidinyloxy group may reduce crystallinity compared to trimethoxyphenyl analogues.

- Solubility : Pyrimidine’s polarity could improve aqueous solubility relative to 6t , though this may trade off with BBB penetration .

- Metabolic Stability: Amino and hydroxy groups (e.g., 6t, 6p) are susceptible to glucuronidation, whereas halogenated aromatics (target compound, 6c) may resist metabolic degradation .

Mechanistic Insights

- Microtubule Targeting : 6t inhibits tubulin polymerization by competing with colchicine, a mechanism likely shared by the target compound due to structural homology .

- Heterocyclic Impact : Pyrimidine’s role in the target compound could mimic the trimethoxyaryl group’s tubulin-binding efficacy but with distinct pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.